C-Terminal Isopropylamide Drives Exclusive C9 H-Bonded Conformation vs. Mixed Conformational Populations for Methylamide
In a comparative gas-phase spectroscopic study, the γ-peptide derivative Ac-γ(2)-hPhe-NH(iPr) populated exclusively C9 hydrogen-bonded conformations, in contrast to its C-terminal methylamide counterpart Ac-γ(2)-hPhe-NHMe, which showed a mixed population including amide-stacked conformers [1]. This demonstrates that the isopropylamide group enforces a singular conformational preference, a property directly relevant to proline-derived isopropylamide building blocks like Boc-Pro-NH-CH(CH3)2 when incorporated into peptidomimetics.
| Evidence Dimension | Conformational homogeneity (number of conformer types observed) |
|---|---|
| Target Compound Data | Ac-γ(2)-hPhe-NH(iPr): 3 conformations, all C9 H-bonded |
| Comparator Or Baseline | Ac-γ(2)-hPhe-NHMe: Mixed population; previously observed to form both amide-stacked and H-bonded conformers |
| Quantified Difference | Qualitative shift from mixed conformer distribution (NHMe) to exclusive C9 H-bonded conformers (NH(iPr)) |
| Conditions | Gas-phase, isolated molecules in supersonic expansion; resonant two-photon ionization (R2PI), IR-UV holeburning, and resonant ion-dip infrared spectroscopies |
Why This Matters
For procurement, selecting Boc-Pro-NH-CH(CH3)2 guarantees the steric and stereoelectronic profile needed to pre-organize a peptide's local fold into a specific hydrogen-bonded structure, whereas the methylamide analog may yield a structurally heterogeneous product.
- [1] James, W. H., III, et al. (2011). Competition between amide stacking and intramolecular H bonds in γ-peptide derivatives: controlling nearest-neighbor preferences. J. Phys. Chem. A, 115(43), 11960-11970. PMID: 21928850. View Source
